3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine, have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Pharmacological Properties
Imidazo[1,2-b]pyridazine derivatives show diverse biological activities and pharmacological properties . These include antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
Acetylcholinesterase Inhibitors
Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .
Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites
Imidazo[1,2-b]pyridazine derivatives can be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be used in the treatment of narcolepsy and alcohol withdrawal .
Cytotoxicity Studies
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has shown no cytotoxicity (IC 50, >10 μM) against three human cell lines e.g., neuroblastoma cell line (SH-SY5Y), human embryonic kidney 293 (HEK293), and human liver cancer cell line (HepG2) . This makes it a potential candidate for further pharmacological studies .
Chemical Research
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is available from several suppliers for scientific research needs . It can be used in various chemical reactions and synthesis .
Safety and Hazards
The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
properties
IUPAC Name |
3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGQNADSJRPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine |
Synthesis routes and methods
Procedure details
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